N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N4O5/c1-26-12-14(11-24-26)25-22(28)18-13-27(23(29)17-8-6-5-7-16(17)18)15-9-19(30-2)21(32-4)20(10-15)31-3/h5-13H,1-4H3,(H,25,28) |
InChI Key |
SCTAOFGEHGUKOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Castagnoli-Cushman Reaction
This reaction involves homophthalic anhydrides and formaldimine equivalents (e.g., 1,3,5-triazinanes) to form the isoquinoline core. For 2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid:
-
Homophthalic Anhydride (e.g., 7-fluorohomophthalic anhydride) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane under controlled conditions.
-
Cyclization occurs, followed by hydrolysis to yield the carboxylic acid intermediate.
Table 1: Reaction Conditions for Isoquinoline Core Synthesis
| Reagent/Step | Conditions | Yield | Reference |
|---|---|---|---|
| Homophthalic anhydride + triazinane | RT, anhydrous solvent (e.g., DMF) | ~60–75% | |
| Hydrolysis of ester | LiOH, MeOH/H₂O, 12–24 hrs | 70–85% |
Pyrazole Moiety Synthesis
The 1-methyl-1H-pyrazol-4-amine group is synthesized via cyclization or alkylation strategies.
Cyclization of Hydrazine Derivatives
Aminoguanidine derivatives react with α,β-unsaturated carbonyl compounds to form pyrazoles. For 1-methyl-pyrazol-4-amine:
-
Condensation of aminoguanidine nitrate with a dimethylaminomethylene derivative (e.g., α-[(dimethylamino)methylene]-β-keto nitrile).
-
Cyclization under reflux (ethanol/NaOH) yields the pyrazole core.
Table 2: Pyrazole Synthesis via Cyclization
| Reagent/Step | Conditions | Yield | Reference |
|---|---|---|---|
| Aminoguanidine nitrate + β-keto nitrile | EtOH, reflux, 6–10 hrs | 70–80% | |
| Alkylation (CH₃I) | K₂CO₃, DMF, RT, 2–4 hrs | 85–90% |
Amidation Coupling
The carboxylic acid intermediate undergoes amidation with the pyrazole amine to form the final compound.
Coupling Agents
2-Chloro-1-methylpyridinium iodide (CMPI) and triethylamine are used for activating the carboxylic acid:
-
Activation : Carboxylic acid + CMPI → Activated intermediate.
-
Coupling : Reaction with 1-methyl-pyrazol-4-amine in dichloromethane (DCM).
Table 3: Amidation Conditions
| Reagent/Step | Conditions | Yield | Reference |
|---|---|---|---|
| CMPI + triethylamine | DCM, 0–25°C, 2–4 hrs | 73–84% | |
| Hydrolysis (LiOH) | MeOH/H₂O, 12–24 hrs | 66–75% |
Purification and Characterization
Post-reaction steps include:
-
Filtration : Removal of solids (e.g., LiOH byproducts).
-
Extraction : Ethyl acetate/water partitioning.
-
Crystallization : Ethanol or ether to isolate the pure compound.
Characterization Techniques :
-
NMR : Confirms aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
-
HRMS : Validates molecular weight (C₂₁H₂₀N₄O₅: 416.15 g/mol).
Optimization and Challenges
Reagent Selection
Byproduct Mitigation
-
Excess Base : LiOH in methanol minimizes ester hydrolysis side reactions.
-
Chiral Purity : Chiral HPLC ensures enantiomeric excess (>95%).
Alternative Routes
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists and medicinal chemists.
Biology: Researchers may explore its interactions with biological macromolecules, receptors, or enzymes.
Medicine: Investigating its potential as a drug candidate, especially in the context of Alzheimer’s disease (AD) amyloid plaques.
Industry: Applications in diagnostics, imaging, or drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further studies are needed to elucidate the exact pathways and receptors involved.
Comparison with Similar Compounds
Structural Analog 1: 6-(1-Methyl-1H-pyrazol-4-yl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 36)
Structure: Quinoline core with 3,4,5-trimethoxyphenylamine at position 4 and 1-methylpyrazole at position 4. Synthesis: Suzuki coupling between 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine and a pyrazole boronate ester (65.4% yield) . Key Differences:
- Core: Quinoline vs. dihydroisoquinoline.
- Substituents : Amine linkage vs. carboxamide.
- Activity: Quinoline derivatives often exhibit topoisomerase inhibition, whereas isoquinolines may modulate tubulin polymerization.
Structural Analog 2: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Structure: Benzothiazole core with a 3,4,5-trimethoxyphenylacetamide group. Synthesis: Microwave-assisted coupling of 2-(3,4,5-trimethoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (18% yield) . Key Differences:
- Core: Benzothiazole vs. isoquinoline.
- Substituents : Acetamide vs. carboxamide.
- Efficiency : Lower yield highlights synthetic challenges compared to the target compound’s likely routes.
Structural Analog 3: Thiazole-Pyrimidine Derivatives with 3,4,5-Trimethoxyphenyl
Structure: Thiazole linked to pyrimidine, with 3,4,5-trimethoxyphenyl at the thiazole position. Synthesis: Bromination of 3,4,5-trimethoxy acetophenone, followed by thiourea condensation and pyrimidine coupling (72% yield) . Key Differences:
- Core: Thiazole-pyrimidine vs. isoquinoline.
- Bioactivity: Thiazole-pyrimidine hybrids are known for antiproliferative effects via PI3K/AKT pathway inhibition.
Structural Analog 4: Triazole Derivatives with 3,4,5-Trimethoxyphenyl
Structure : Triazole core with 3,4,5-trimethoxyphenyl and chlorobenzylidene groups.
Synthesis : Multi-step reactions yielding a conformationally rigid structure stabilized by C–H⋯N/S interactions .
Key Differences :
- Core: Triazole vs. isoquinoline.
- Conformation: Planar triazole vs. partially saturated isoquinoline, affecting target selectivity.
Data Table: Key Features of Compared Compounds
Research Findings and Implications
- Synthetic Efficiency: The target compound’s dihydroisoquinoline core may offer synthetic advantages over low-yield benzothiazoles (e.g., 18% yield in ) but could require optimization compared to high-yield thiazole-pyrimidines (72% in ).
- Bioactivity: The 3,4,5-trimethoxyphenyl group is a consistent motif across analogs, suggesting shared mechanisms like tubulin binding or kinase inhibition. The pyrazole-carboxamide in the target compound may improve solubility over amine-linked quinolines .
- Structural Uniqueness: The dihydroisoquinoline core’s partial saturation could enhance metabolic stability compared to planar quinoline or triazole systems .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C20H22N4O3
- Molecular Weight: 366.42 g/mol
- CAS Number: 1435975-81-7
The compound features a unique combination of a pyrazole moiety and an isoquinoline core, which may contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity:
- Studies indicate that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have shown effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) by enhancing the cytotoxic effects of established chemotherapeutics like doxorubicin .
-
Antimicrobial Properties:
- The compound has demonstrated potential antimicrobial activity. Research on related pyrazole derivatives has shown effectiveness against various pathogens, suggesting that this compound may also inhibit microbial growth through disruption of cell membrane integrity or interference with metabolic pathways .
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various pyrazole derivatives in breast cancer models, this compound was found to significantly reduce cell viability in MCF-7 cells. The study utilized a combination index method to evaluate the synergistic effects with doxorubicin, revealing enhanced cytotoxicity compared to doxorubicin alone .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of pyrazole derivatives against several bacterial strains. The compound demonstrated notable inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:
- Step 1 : Condensation of substituted oxadiazole-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with chloroalkyl intermediates in the presence of K₂CO₃ and DMF at room temperature .
- Step 2 : Functionalization of the isoquinoline core via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the 3,4,5-trimethoxyphenyl group.
- Step 3 : Final carboxamide formation using activated esters or coupling agents like EDCI/HOBt.
Key Parameters : Reaction time (12–24 hrs), solvent polarity (DMF or THF), and stoichiometric control of reagents to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyrazole and isoquinoline moieties. For example, the 3,4,5-trimethoxyphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and methoxy signals (δ 3.7–3.9 ppm) .
- X-ray Crystallography : Single-crystal X-ray analysis resolves conformational details, such as dihedral angles between the pyrazole and isoquinoline rings, which influence biological activity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~479.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) improve cross-coupling efficiency. For example, coupling the trimethoxyphenyl group to isoquinoline achieves >80% yield with 5 mol% Pd catalyst .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2 hrs) for thermally sensitive steps .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Pyrazole Substituents : Methyl groups at the pyrazole N1 position enhance metabolic stability, while bulkier substituents (e.g., ethyl) may sterically hinder target binding .
- Trimethoxyphenyl Group : The 3,4,5-trimethoxy motif is critical for tubulin polymerization inhibition (IC₅₀ ~0.5 µM), as shown in analogs with similar scaffolds .
- Carboxamide Linker : Replacing the carboxamide with sulfonamide reduces solubility but increases lipophilicity, affecting pharmacokinetics .
Q. How can data contradictions in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay Standardization : Use positive controls (e.g., colchicine for tubulin inhibition) to validate assay conditions.
- Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Statistical Analysis : Triplicate experiments with error margins <10% reduce variability. For example, IC₅₀ values for cytotoxicity in MCF-7 cells ranged from 1.2–1.5 µM across three trials .
Q. What computational strategies are used to predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with tubulin’s colchicine-binding site. Key residues (β-tubulin Ala317, Lys254) form hydrogen bonds with the carboxamide and trimethoxyphenyl groups .
- MD Simulations : 100-ns simulations assess stability of ligand-target complexes. RMSD values <2.0 Å indicate stable binding .
- QSAR Modeling : Electron-withdrawing groups on the isoquinoline ring correlate with increased anti-proliferative activity (R² = 0.89 in a 20-compound dataset) .
Methodological Tables
Q. Table 1: Comparative Yields for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | 65–75 | |
| 2 | Pd(PPh₃)₄, 80°C | 82–85 | |
| 3 | EDCI/HOBt, DCM | 70–78 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (µM, MCF-7) | Target Affinity (Kd, nM) |
|---|---|---|
| Parent (no methyl on pyrazole) | 2.3 | 450 |
| 3,4,5-Trimethoxyphenyl | 0.5 | 120 |
| Carboxamide → Sulfonamide | 1.8 | 310 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
